![molecular formula C19H19N3O2 B2609756 2,2-Dimethyl-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide CAS No. 878425-07-1](/img/structure/B2609756.png)
2,2-Dimethyl-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,2-Dimethyl-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide” is a complex organic molecule. It contains a quinoxaline moiety, which is a type of heterocyclic compound. Quinoxalines are known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would include a quinoxaline ring, which is a bicyclic compound containing two nitrogen atoms. The compound also contains a phenyl group and a propionamide group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Quinoxaline derivatives can participate in various reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of functional groups, the overall shape of the molecule, and the types of intermolecular forces present .Aplicaciones Científicas De Investigación
Polyamides with Quinoxaline Moiety
A study focused on synthesizing new polyamides containing a quinoxaline moiety, demonstrating their potential in materials science for creating polymers with excellent thermal stability and solubility in polar aprotic solvents. These characteristics suggest applications in high-performance materials due to their amorphous nature and good thermal properties (Patil et al., 2011).
Quinoxaline Derivatives as Serotonin Receptor Antagonists
Quinoxalin-2-carboxamides have been synthesized and evaluated for their potential as serotonin type-3 (5-HT3) receptor antagonists, indicating their relevance in pharmacological research for the development of new therapies for conditions influenced by this receptor, such as disorders of the gastrointestinal tract or anxiety (Mahesh et al., 2011).
Radioligands for Peripheral Benzodiazepine Receptors
N-[11C]methylated quinoline-2-carboxamides were investigated as potential radioligands for imaging peripheral benzodiazepine receptors (PBR) with positron emission tomography (PET), suggesting applications in neurology and oncology for the noninvasive assessment of PBR in vivo, which could improve the diagnosis and treatment of diseases associated with these receptors (Matarrese et al., 2001).
Antitumor Agents
Studies have identified 2-phenylquinoline-8-carboxamides as "minimal" DNA-intercalating agents with in vivo antitumor activity, highlighting their potential in cancer research for developing new therapeutic agents with lower DNA association constants, which could offer a better therapeutic index and reduced side effects (Atwell et al., 1989).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors .
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other indole derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-dimethyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-19(2,3)18(24)22-13-9-5-4-8-12(13)16-17(23)21-15-11-7-6-10-14(15)20-16/h4-11H,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQRBGJBVDYTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203528 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

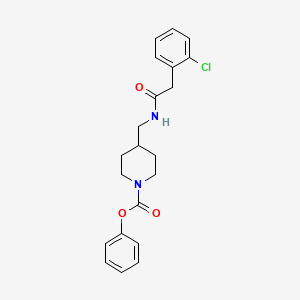
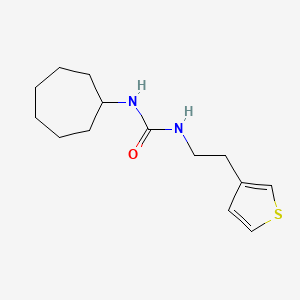

![N-isopentyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2609678.png)

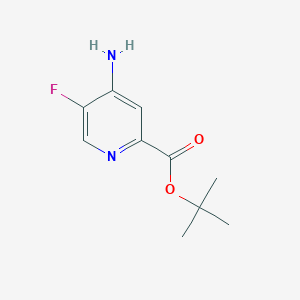
![2-{[2,2'-bithiophene]-5-yl}-S-(5-chlorothiophen-2-yl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2609683.png)
![(1-(2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2609685.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2609687.png)
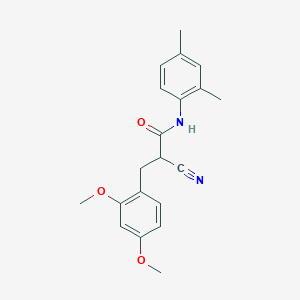

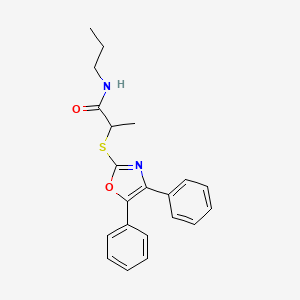
![(2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2609695.png)
![5-Methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2609696.png)